

# Spectroscopic Analysis of N-(4-chlorophenyl)-1-phenylethanamine: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(4-chlorophenyl)-1-phenylethanamine

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This technical guide provides a detailed overview of the spectroscopic data for **N-(4-chlorophenyl)-1-phenylethanamine**, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of comprehensive public data for this specific molecule, this document presents confirmed <sup>1</sup>H NMR data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **N-(4-chlorophenyl)-1-phenylethanamine**.

## Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **N-(4-chlorophenyl)-1-phenylethanamine**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

The following <sup>1</sup>H NMR data has been reported for 1-(4-Chlorophenyl)-N-phenylethan-1-imine.

[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.92	d	8.5	2H	Aromatic protons
7.42	d	8.5	2H	Aromatic protons
7.36	t	7.5	2H	Aromatic protons
7.10	t	7.5	1H	Aromatic proton
2.30	s	-	3H	Methyl protons (-CH <sub>3</sub> )

## Table 2: Expected Infrared (IR) Absorption Bands

Specific IR data for **N-(4-chlorophenyl)-1-phenylethanamine** is not readily available. However, based on the characteristic absorption frequencies of N-aryl imines, the following bands can be expected.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3070	Medium to Weak	Aromatic C-H Stretch
~2922	Weak	Aliphatic C-H Stretch (asymmetric)
~2856	Weak	Aliphatic C-H Stretch (symmetric)
~1600	Medium to Strong	C=N Imine Stretch
~1440	Medium	C=C Aromatic Ring Stretch

## Table 3: Expected Mass Spectrometry (MS) Fragmentation

A specific mass spectrum for **N-(4-chlorophenyl)-1-phenylethanamine** is not publicly available. The expected molecular ion peak and potential fragmentation patterns are based on the principles of mass spectrometry for aromatic amines and imines. The molecular weight of **N-(4-chlorophenyl)-1-phenylethanamine** (C<sub>14</sub>H<sub>12</sub>ClN) is approximately 229.71 g/mol .

m/z Value	Interpretation
~229/231	Molecular ion peak (M <sup>+</sup> ) with isotopic pattern for Chlorine
M <sup>+</sup> - 15	Loss of a methyl group (•CH <sub>3</sub> )
M <sup>+</sup> - 77	Loss of a phenyl group (•C <sub>6</sub> H <sub>5</sub> )
M <sup>+</sup> - 111/113	Loss of a chlorophenyl group (•C <sub>6</sub> H <sub>4</sub> Cl)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the <sup>1</sup>H NMR spectrum for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.[\[1\]](#)

Sample Preparation:

- Dissolve approximately 5-10 mg of the synthesized **N-(4-chlorophenyl)-1-phenylethanamine** in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[\[1\]](#)
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[1\]](#)
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Place the NMR tube in the spectrometer's probe.

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks and determine the chemical shifts relative to the TMS standard.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

- Thoroughly grind 1-2 mg of the solid **N-(4-chlorophenyl)-1-phenylethanamine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the finely ground powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the background spectrum of the empty sample compartment.
- Record the sample spectrum over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- The instrument's software will automatically subtract the background spectrum from the sample spectrum.
- Analyze the resulting spectrum to identify the characteristic absorption bands.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion source (e.g., Electrospray Ionization - ESI).

**Sample Preparation (for GC-MS):**

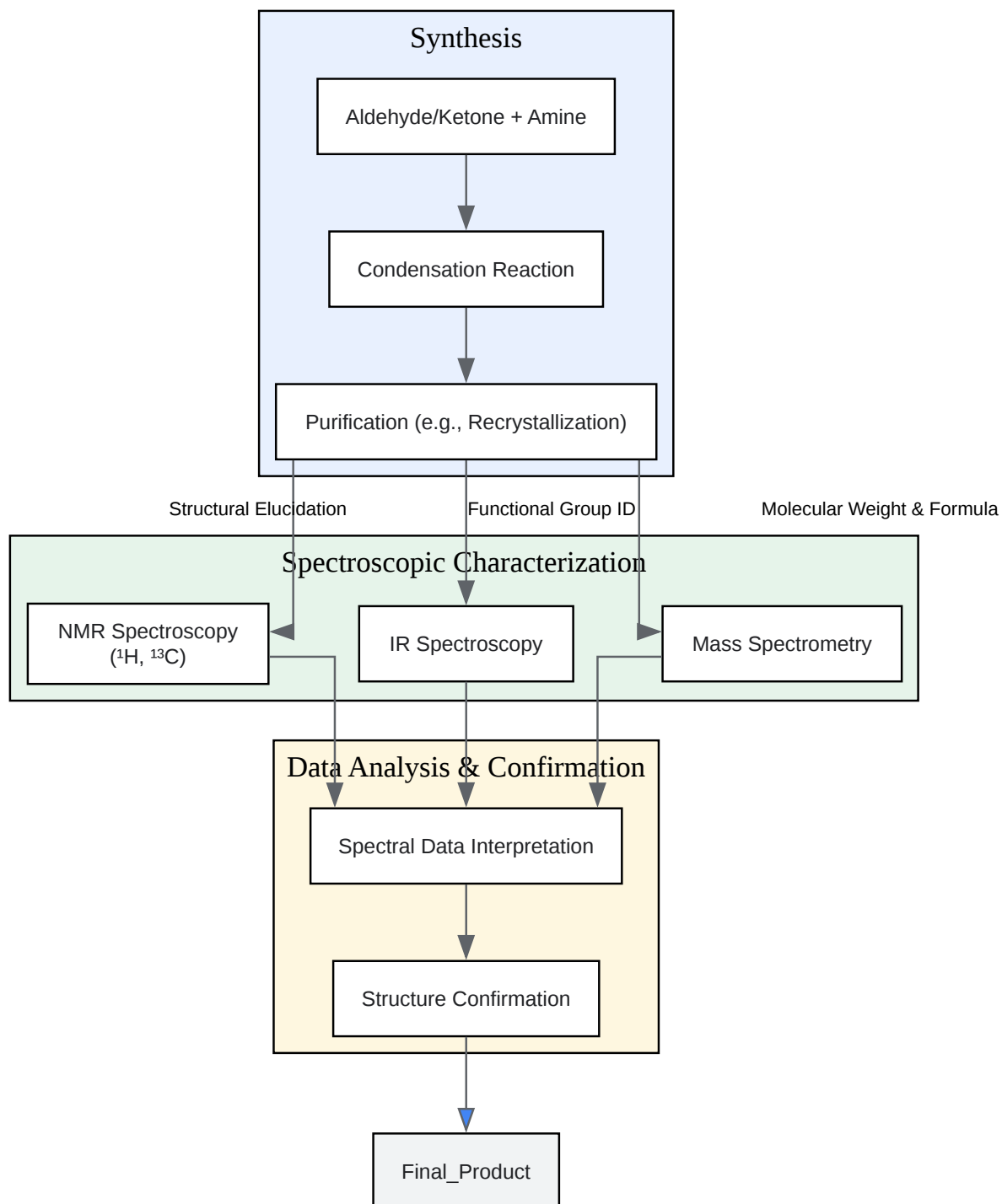
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
- Inject the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

**Data Acquisition (Electron Ionization - EI):**

- The sample molecules are introduced into the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.
- Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an imine compound.



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Caption: Workflow for Imine Synthesis and Characterization.

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## References

- 1. rsc.org [rsc.org]
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